![molecular formula C23H17BrCl3NO B2930713 (4-bromophenyl)[2-(4-chlorophenyl)cyclopropyl]methanone O-(2,4-dichlorobenzyl)oxime CAS No. 338749-09-0](/img/structure/B2930713.png)

(4-bromophenyl)[2-(4-chlorophenyl)cyclopropyl]methanone O-(2,4-dichlorobenzyl)oxime

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

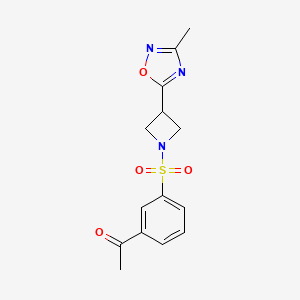

This compound belongs to the class of cyclopropyl ketones. It has a complex structure with multiple functional groups, including a bromophenyl group, a chlorophenyl group, a cyclopropyl group, a methanone group, and an oxime group .

Molecular Structure Analysis

The molecular formula of this compound is C23H17BrCl3NO . It has a molecular weight of 485.76. The structure includes a bromophenyl group, a chlorophenyl group, a cyclopropyl group, a methanone group, and an oxime group .Aplicaciones Científicas De Investigación

Synthesis Processes and Intermediate Production

One significant aspect of this compound's application in scientific research involves its role in synthesis processes. For instance, Gao Xue-yan (2011) demonstrated the synthesis of 4-Chlorophenyl cyclopropyl ketone, which is an intermediate for flucycloxuron, an insecticide. This process involves using 4-chlorophenyl cyclopropyl ketone, hydroxylamine hydrochloride, and p-Nitrobenzyl bromide as starting materials, resulting in a "one-pot" reaction yielding a 70.6% yield (Gao Xue-yan, 2011).

Oxime Hydrochlorides and Diazaspirohexenones Production

Another notable application is in the production of oxime hydrochlorides and diazaspirohexenones. Research by H. Yoshida et al. (1988) explored the preparation of cyclopropenone oxime hydrochlorides from cyclopropenones and hydroxylamine hydrochloride. These salts were reacted with alkyl and aryl isocyanates to afford 4,6-diazaspiro[2.3]hexenones (H. Yoshida et al., 1988).

Reactivity with Isocyanates

The reactivity of cyclopropenone oximes with isocyanates offers significant insight into their potential applications. A study by H. Yoshida et al. (1990) revealed that diphenylcyclopropenone oxime reacts with acetyl or tosyl isocyanate, carboxylic anhydrides, or nitrohalobenzenes to yield cyclopropenone O-substituted oxime derivatives (H. Yoshida et al., 1990).

Environmental Applications

In environmental science, this compound's derivatives have been studied for their reactivity and degradation products. Tarek Manasfi et al. (2015) investigated the degradation products of benzophenone-3 in chlorinated seawater swimming pools, which is relevant to understanding the environmental impact and transformation products of related compounds (Tarek Manasfi et al., 2015).

Direcciones Futuras

Propiedades

IUPAC Name |

(Z)-1-(4-bromophenyl)-1-[2-(4-chlorophenyl)cyclopropyl]-N-[(2,4-dichlorophenyl)methoxy]methanimine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H17BrCl3NO/c24-17-6-1-15(2-7-17)23(21-12-20(21)14-3-8-18(25)9-4-14)28-29-13-16-5-10-19(26)11-22(16)27/h1-11,20-21H,12-13H2/b28-23+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJSYSSZZJMLTGZ-WEMUOSSPSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1C(=NOCC2=C(C=C(C=C2)Cl)Cl)C3=CC=C(C=C3)Br)C4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C(C1/C(=N/OCC2=C(C=C(C=C2)Cl)Cl)/C3=CC=C(C=C3)Br)C4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H17BrCl3NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

509.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methyl-3-nitrobenzamide](/img/structure/B2930631.png)

![8-[(2E)-2-benzylidenehydrazinyl]-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2930632.png)

![1,1-Bis(4-chlorophenyl)-2-[(3,4-dichlorophenyl)sulfanyl]-1-ethanol](/img/structure/B2930633.png)

![2-(4-Chlorophenyl)-3-oxo-N-propan-2-yl-1H-pyrazolo[4,3-c]quinoline-8-carboxamide](/img/structure/B2930635.png)

![N-{[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl}pent-4-enamide](/img/structure/B2930637.png)

![1-[3-(3-Ethylphenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2930639.png)

![7-Fluoro-3-[[1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2930640.png)

![N-(benzo[d][1,3]dioxol-5-yl)-1-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carboxamide](/img/structure/B2930650.png)

![2-((4-(2-fluorobenzyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole](/img/structure/B2930653.png)